REACTION_SMILES
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[C:9](=[O:10])([O-:11])[O-:12].[CH3:15][n:16]1[c:17]([Cl:25])[n:18][c:19]2[c:20]1[cH:21][cH:22][cH:23][cH:24]2.[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[K+:13].[K+:14].[NH2:1][CH2:2][CH:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8]1>>[NH2:1][CH2:2][CH:3]1[CH2:4][CH2:5][N:6]([c:17]2[n:16]([CH3:15])[c:20]3[c:19]([n:18]2)[cH:24][cH:23][cH:22][cH:21]3)[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(Cl)nc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
NCC1CCNCC1
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Name
|
|
Type
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product
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Smiles
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Cn1c(N2CCC(CN)CC2)nc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |